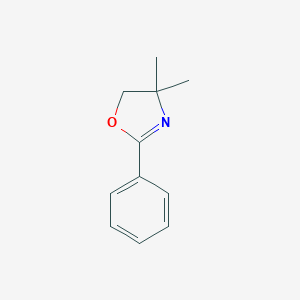

4,4-Dimethyl-2-phenyl-2-oxazoline

Overview

Description

4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has a molecular formula of C11H13NO, an average mass of 175.227 Da, and a monoisotopic mass of 175.099716 Da .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-phenyl-2-oxazoline is characterized by a 2-aryl-2-oxazoline ring, with two methyl groups attached to the 4-position of the oxazoline ring and a phenyl group attached to the 2-position .Physical And Chemical Properties Analysis

4,4-Dimethyl-2-phenyl-2-oxazoline has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA of 2, no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . The exact mass is 175.099714038 g/mol .Scientific Research Applications

Ligand for Suzuki Coupling Reaction

4,4-Dimethyl-2-phenyl-2-oxazoline has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . The Suzuki coupling reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds. This application could be particularly useful in the synthesis of complex organic compounds.

Formation of Hygroscopic Complexes

This compound forms mildly hygroscopic complexes, with general formulae [ZnX 2 (ox) 2] (ox =4,4-Dimethyl-2-phenyl-2-oxazoline), with ether solutions of [ZnX 2] (X = Cl, Br, I) . These complexes could have potential applications in materials science and catalysis.

Synthesis of Ester-Ammonium Salt

4,4-Dimethyl-2-phenyl-2-oxazoline may be used in the synthesis of an ester-ammonium salt via rupture of the oxazoline ring . This could be a useful synthetic route for the production of certain types of salts or other compounds.

Proteomics Research

While specific details are not readily available, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a related compound, has applications in proteomics research. Given the structural similarities, it’s possible that 4,4-Dimethyl-2-phenyl-2-oxazoline could also have applications in this field.

Pharmaceutical Applications

The oxazoline ring is a common functional group found in various biologically active molecules, including pharmaceuticals. Therefore, 4,4-Dimethyl-2-phenyl-2-oxazoline could potentially be used in the development of new drugs.

Agrochemical Applications

Similar to pharmaceutical applications, the oxazoline ring is also found in various agrochemicals. This suggests that 4,4-Dimethyl-2-phenyl-2-oxazoline could have applications in the development of new agrochemicals, such as pesticides or herbicides.

Safety and Hazards

Mechanism of Action

Target of Action

4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . This suggests that its primary targets are aryl bromides and arylboronic acids, which play a crucial role in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction.

Mode of Action

The compound interacts with its targets (aryl bromides and arylboronic acids) through the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The result of this interaction is the formation of a new carbon-carbon bond between the aryl bromide and the arylboronic acid.

Biochemical Pathways

The Suzuki coupling reaction, facilitated by 4,4-Dimethyl-2-phenyl-2-oxazoline, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary molecular effect of 4,4-Dimethyl-2-phenyl-2-oxazoline’s action is the formation of a new carbon-carbon bond between aryl bromides and arylboronic acids . This bond formation is a crucial step in the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized as a result of the Suzuki coupling reaction.

Action Environment

The action, efficacy, and stability of 4,4-Dimethyl-2-phenyl-2-oxazoline can be influenced by various environmental factors. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base, and it is often performed in an aqueous environment . Therefore, the presence and concentrations of these substances in the environment can affect the compound’s action. Additionally, factors such as temperature and pH could also influence the reaction’s rate and yield.

properties

IUPAC Name |

4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSMKDDFAUGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302425 | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-phenyl-2-oxazoline | |

CAS RN |

19312-06-2 | |

| Record name | 19312-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?

A1: 4,4-Dimethyl-2-phenyl-2-oxazoline, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []

Q2: How does 4,4-Dimethyl-2-phenyl-2-oxazoline behave as a ligand in coordination chemistry?

A2: 4,4-Dimethyl-2-phenyl-2-oxazoline acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []

Q3: Can you elaborate on the reactivity of 4,4-Dimethyl-2-phenyl-2-oxazoline in organolithium chemistry?

A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []

Q4: Are there any applications of 4,4-Dimethyl-2-phenyl-2-oxazoline in catalysis?

A4: While not directly involved in the catalytic cycle, 4,4-Dimethyl-2-phenyl-2-oxazoline serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []

Q5: Are there any computational studies related to 4,4-Dimethyl-2-phenyl-2-oxazoline?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in 4,4-Dimethyl-2-phenyl-2-oxazoline. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)